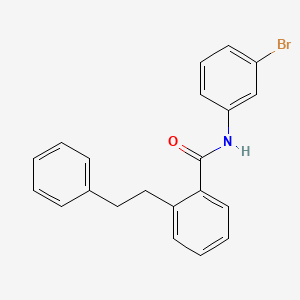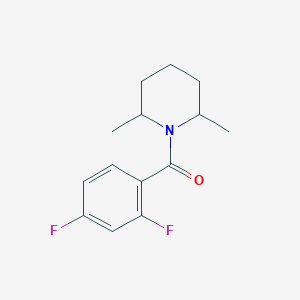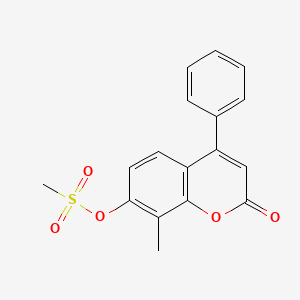![molecular formula C15H15BrO3 B5209606 1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5209606.png)
1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene, also known as BRL37344, is a synthetic compound that belongs to the class of selective β3-adrenoceptor agonists. It was first synthesized in the 1980s and has since been extensively studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene acts as a selective agonist of the β3-adrenoceptor, which is primarily expressed in adipose tissue and plays a key role in regulating energy metabolism. Upon binding to the β3-adrenoceptor, 1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene activates a signaling pathway that leads to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). The increase in cAMP levels activates protein kinase A (PKA), which in turn phosphorylates and activates various downstream targets, including hormone-sensitive lipase (HSL), which promotes lipolysis, and uncoupling protein 1 (UCP1), which promotes thermogenesis.
Biochemical and Physiological Effects
1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene has been shown to have a number of biochemical and physiological effects, including the promotion of lipolysis, the induction of thermogenesis, and the improvement of glucose metabolism. In adipose tissue, 1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene stimulates the release of free fatty acids (FFAs) by activating HSL, which hydrolyzes triglycerides into FFAs and glycerol. In brown adipose tissue, 1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene induces thermogenesis by activating UCP1, which uncouples the mitochondrial electron transport chain and dissipates energy as heat. In skeletal muscle, 1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene improves glucose metabolism by increasing glucose uptake and glycogen synthesis.
实验室实验的优点和局限性
1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene has several advantages as a research tool, including its selectivity for the β3-adrenoceptor, its potency and efficacy, and its stability and solubility in aqueous solutions. However, it also has some limitations, including its relatively high cost, its potential for off-target effects, and its limited availability in some regions. Researchers should carefully consider these factors when designing experiments involving 1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene.
未来方向
There are several future directions for research involving 1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene, including the development of new and improved β3-adrenoceptor agonists for the treatment of metabolic disorders, the elucidation of the molecular mechanisms underlying the effects of 1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene on energy metabolism, and the exploration of its potential applications in other fields of science, such as neuroscience and cancer research. Additionally, more studies are needed to fully understand the advantages and limitations of 1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene as a research tool and to optimize its use in experimental settings.
合成方法
1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene can be synthesized using a multistep process starting from 3-methoxybenzaldehyde. The first step involves the reaction of 3-methoxybenzaldehyde with 2-bromoethanol in the presence of potassium carbonate to form 3-(2-bromoethoxy)benzaldehyde. The second step involves the reaction of 3-(2-bromoethoxy)benzaldehyde with 4-bromophenol in the presence of sodium hydride to form 1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene. The purity of the final product can be improved by recrystallization from a suitable solvent.
科学研究应用
1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, it has been used as a lead compound for the development of new β3-adrenoceptor agonists for the treatment of obesity, diabetes, and other metabolic disorders. In pharmacology, it has been used to study the pharmacokinetics and pharmacodynamics of β3-adrenoceptor agonists and their effects on various physiological processes, including thermogenesis, lipolysis, and glucose metabolism. In biochemistry, it has been used to study the structure and function of β3-adrenoceptors and their interactions with ligands and other proteins.
属性
IUPAC Name |
1-bromo-4-[2-(3-methoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO3/c1-17-14-3-2-4-15(11-14)19-10-9-18-13-7-5-12(16)6-8-13/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAGQKRKRNODRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-[2-(3-methoxyphenoxy)ethoxy]benzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B5209533.png)
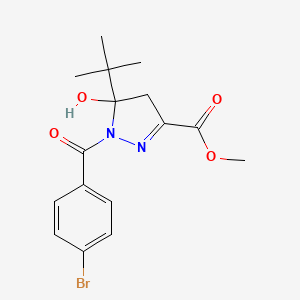
![2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5209542.png)
![3-[1-(4-biphenylylmethyl)-2-piperidinyl]pyridine](/img/structure/B5209557.png)
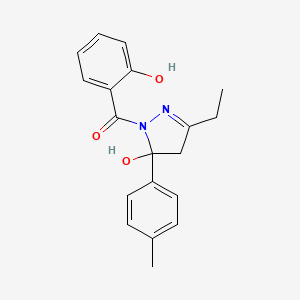
![3,4-dimethoxy-N'-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5209579.png)
![2-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5209580.png)
![N~2~-benzyl-N~1~-(2-ethoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5209582.png)

